molecular formula C6H8N2O4 B064398 3-Oxazolidineacetamide, N-formyl-2-oxo- CAS No. 172514-90-8

3-Oxazolidineacetamide, N-formyl-2-oxo-

Cat. No. B064398
M. Wt: 172.14 g/mol
InChI Key: YNVYVKNDHMSVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxazolidineacetamide, N-formyl-2-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic amide that contains a five-membered ring with an oxygen and nitrogen atom. In

Mechanism Of Action

The mechanism of action of 3-Oxazolidineacetamide, N-formyl-2-oxo- is not well understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

3-Oxazolidineacetamide, N-formyl-2-oxo- has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have neuroprotective effects and improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Oxazolidineacetamide, N-formyl-2-oxo- in lab experiments is its relatively simple synthesis method. This compound is also stable and can be easily stored. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-Oxazolidineacetamide, N-formyl-2-oxo-. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Additionally, research on the synthesis of analogs of 3-Oxazolidineacetamide, N-formyl-2-oxo- may lead to the development of new and more potent compounds with potential therapeutic applications.
In conclusion, 3-Oxazolidineacetamide, N-formyl-2-oxo- is a promising compound with potential applications in various scientific fields. Its simple synthesis method, stability, and potential therapeutic applications make it an interesting compound for further research.

Synthesis Methods

The synthesis method of 3-Oxazolidineacetamide, N-formyl-2-oxo- involves the reaction of N-formyl-2-oxo-3-pyrroline with ammonia gas in the presence of a catalyst. The reaction results in the formation of 3-Oxazolidineacetamide, N-formyl-2-oxo- with a yield of approximately 80%. This synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-Oxazolidineacetamide, N-formyl-2-oxo- has been extensively studied for its potential applications in various scientific fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of various complex molecules. It has also been used as a ligand in coordination chemistry studies.

properties

CAS RN

172514-90-8

Product Name

3-Oxazolidineacetamide, N-formyl-2-oxo-

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

N-formyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

InChI

InChI=1S/C6H8N2O4/c9-4-7-5(10)3-8-1-2-12-6(8)11/h4H,1-3H2,(H,7,9,10)

InChI Key

YNVYVKNDHMSVRW-UHFFFAOYSA-N

SMILES

C1COC(=O)N1CC(=O)NC=O

Canonical SMILES

C1COC(=O)N1CC(=O)NC=O

Other CAS RN

172514-90-8

synonyms

3-Oxazolidineacetamide, N-formyl-2-oxo-

Origin of Product

United States

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